molecular formula C8H5BrO B13486143 5-Bromo-2-ethynylphenol

5-Bromo-2-ethynylphenol

Cat. No.: B13486143
M. Wt: 197.03 g/mol
InChI Key: XWFDXJHZUPQOLO-UHFFFAOYSA-N
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Description

5-Bromo-2-ethynylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the fifth position and an ethynyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethynylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethynylphenol. This reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron powder. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethynylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or alkynylzincs.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Various substituted phenols.

    Coupling Reactions: Biaryl compounds.

    Oxidation and Reduction Reactions: Quinones and hydroquinones.

Scientific Research Applications

Chemistry: 5-Bromo-2-ethynylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through coupling reactions and other transformations.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .

Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the desired properties of these materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethynylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxyphenol
  • 5-Bromo-2-iodopyrimidine
  • 5-Bromo-2-chlorophenol

Comparison: 5-Bromo-2-ethynylphenol is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, 5-Bromo-2-methoxyphenol lacks the ethynyl group, which limits its participation in certain coupling reactions .

Properties

Molecular Formula

C8H5BrO

Molecular Weight

197.03 g/mol

IUPAC Name

5-bromo-2-ethynylphenol

InChI

InChI=1S/C8H5BrO/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5,10H

InChI Key

XWFDXJHZUPQOLO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)Br)O

Origin of Product

United States

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